molecular formula C12H20Br2N4S2 B1678570 1,4-PB-ITU dihydrobromide CAS No. 157254-60-9

1,4-PB-ITU dihydrobromide

Cat. No. B1678570
M. Wt: 444.3 g/mol
InChI Key: FZWGDUUJDZCYJR-UHFFFAOYSA-N
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Description

1,4-PB-ITU dihydrobromide is a potent inhibitor of Nitric Oxide Synthases (NOS), with Ki values of 7.6 nM, 360 nM, and 16 nM for the inducible (iNOS), endothelial (eNOS), and neuronal (nNOS) isozymes, respectively . It has a molecular formula of C12H18N4S2 2HBr and a molecular weight of 444.2 .


Molecular Structure Analysis

The molecular structure of 1,4-PB-ITU dihydrobromide is represented by the formula C12H20Br2N4S2 . The InChI representation is InChI=1S/C12H18N4S2.2BrH/c13-11(14)17-7-5-9-1-2-10(4-3-9)6-8-18-12(15)16;;/h1-4H,5-8H2,(H3,13,14)(H3,15,16);2*1H .


Physical And Chemical Properties Analysis

The molecular weight of 1,4-PB-ITU dihydrobromide is 444.3 g/mol . It has 6 hydrogen bond donors and 4 hydrogen bond acceptors . The compound also has 8 rotatable bonds .

Scientific Research Applications

1. Polymer Research and Modification

1,4-PB-ITU dihydrobromide finds applications in polymer research, particularly in modifying the properties of polymers like cis-1,4-polybutadiene. A study by Kawaguchi, Loeffler, and Vogl (1985) demonstrated that cis-1,4-polybutadiene could be quantitatively brominated with elemental bromine to form head-to-head poly(vinyl bromide). This process significantly alters the polymer's structure and properties, with implications for material science and engineering (Kawaguchi et al., 1985).

2. Chemical Synthesis and Catalysis

The compound is also relevant in chemical synthesis and catalysis. Shirini, Langarudi, and Daneshvar (2017) reported the use of a related compound, 1,4-diazabicyclo[2.2.2]octane-1,4-diium dihydrogen phosphate, as a new catalyst in the synthesis of biologically active compounds, highlighting its potential in pharmaceutical synthesis (Shirini et al., 2017).

3. Crystallography and Material Science

In the field of crystallography and material science, the synthesis and crystal structure of 1,4-S,S′-isothiosemicarbazidebutane dihydrobromide were studied by Ciunik, Drabent, and Rudolf (1994). Their work contributes to the understanding of crystal structures and has potential implications for material design and analysis (Ciunik et al., 1994).

4. Thermal Decomposition Kinetics

The compound is also significant in studying thermal decomposition kinetics. Zhang et al. (2008) investigated the thermal decomposition of a synthetic complex containing 1,4-benzenedicarboxylate, revealing insights into the decomposition behaviors of related compounds, which are critical for material stability and processing (Zhang et al., 2008).

5. Environmental Science and Ecotoxicology

In environmental science and ecotoxicology, Ritter et al. (2000) characterized aquatic ecological risks from pesticides, including diquat dibromide, an analog of 1,4-PB-ITU dihydrobromide. This research is crucial for understanding the environmental impact and safety of such compounds (Ritter et al., 2000).

properties

IUPAC Name

2-[4-(2-carbamimidoylsulfanylethyl)phenyl]ethyl carbamimidothioate;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4S2.2BrH/c13-11(14)17-7-5-9-1-2-10(4-3-9)6-8-18-12(15)16;;/h1-4H,5-8H2,(H3,13,14)(H3,15,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRRYHMLYGVNPBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCSC(=N)N)CCSC(=N)N.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Br2N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70474698
Record name 1,4-PBIT dihydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-PB-ITU dihydrobromide

CAS RN

157254-60-9
Record name S,S'-1,4-Phenylene-bis(1,2-ethanediyl)bis-isothiourea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157254609
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-PBIT dihydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Hao, TF Langford, SJ Moon, KA Eller… - Available at SSRN … - papers.ssrn.com
Small-molecule compounds that modulate H 2 O 2 reaction networks have potential applications as targeted cancer therapeutics. Previous studies to identify cancer therapeutics that …
Number of citations: 0 papers.ssrn.com

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